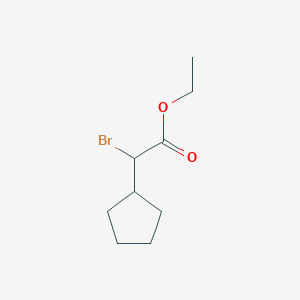
Ethyl 2-bromo-2-cyclopentylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-cyclopentylacetate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester that features a cyclopentyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-cyclopentylacetate can be synthesized through the bromination of ethyl 2-cyclopentylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-2-cyclopentylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to ethyl 2-cyclopentylacetate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl 2-cyclopentylacetates.
Reduction: Formation of ethyl 2-cyclopentylacetate.
Elimination: Formation of cyclopentyl ethylene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-cyclopentylacetate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-2-cyclopentylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic reactions.
Comparación Con Compuestos Similares
Ethyl 2-bromo-2-cyclopentylacetate can be compared with other brominated esters such as:
Ethyl 2-bromoacetate: Lacks the cyclopentyl group, making it less sterically hindered.
Ethyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.
Ethyl 2-bromo-2-phenylacetate: Features a phenyl group, which introduces aromaticity and affects the compound’s reactivity.
Propiedades
Fórmula molecular |
C9H15BrO2 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-cyclopentylacetate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
STUDWPIFXGYVRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)
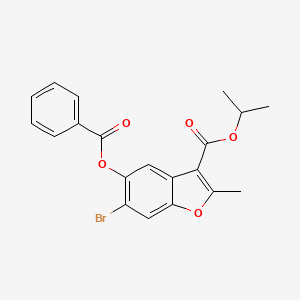

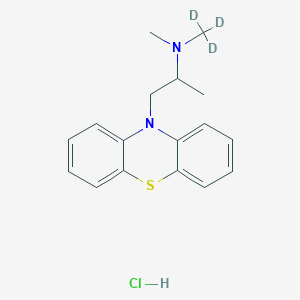


![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)


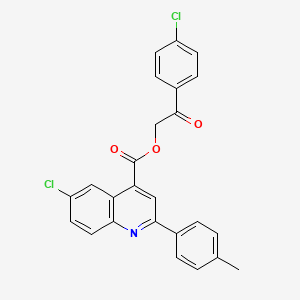
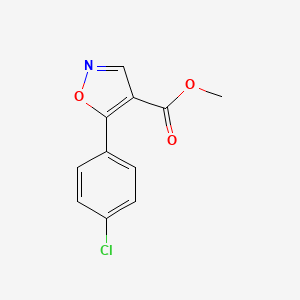

![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)
![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
